molecular formula C8H16O2 B1584834 2-Methylpentyl acetate CAS No. 7789-99-3

2-Methylpentyl acetate

Cat. No.: B1584834
CAS No.: 7789-99-3
M. Wt: 144.21 g/mol
InChI Key: UZTVUHTZGGZFCI-UHFFFAOYSA-N
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Description

2-Methylpentyl acetate, also known as acetic acid 2-methylpentyl ester, is an organic compound with the molecular formula C₈H₁₆O₂. It is a colorless to almost colorless clear liquid with a pleasant fruity odor. This compound is commonly used as a flavoring agent and in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpentyl acetate can be synthesized through the esterification reaction between 2-methylpentanol and acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, to speed up the process. The general reaction is as follows:

2-Methylpentanol+Acetic Acid2-Methylpentyl Acetate+Water\text{2-Methylpentanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 2-Methylpentanol+Acetic Acid→2-Methylpentyl Acetate+Water

The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpentyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylpentanol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-Methylpentanol and acetic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and reduced forms of the ester.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-Methylpentyl acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its effects on biological systems and its potential use as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.

    Industry: Widely used in the fragrance and flavor industry, as well as in the production of perfumes, cosmetics, and food flavorings.

Mechanism of Action

The mechanism of action of 2-methylpentyl acetate involves its interaction with molecular targets such as olfactory receptors in the case of its use as a fragrance. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity odor. In biological systems, its effects may involve interactions with cellular membranes and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Methylpentyl acetate can be compared with other similar esters, such as:

    Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers and glues. It has a lower molecular weight and boiling point compared to this compound.

    Butyl acetate: Used in the production of lacquers and as a solvent in various applications. It has a similar fruity odor but different physical properties.

    Isoamyl acetate: Known for its banana-like odor and used in the flavor and fragrance industry. It has a similar structure but differs in the branching of the carbon chain.

The uniqueness of this compound lies in its specific odor profile and its applications in the fragrance and flavor industry, where it provides a distinct fruity aroma that is highly valued.

Properties

IUPAC Name

2-methylpentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-7(2)6-10-8(3)9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTVUHTZGGZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052532
Record name 2-Methylpentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-99-3
Record name 1-Pentanol, 2-methyl-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 2-methyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 2-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanol, 2-methyl-, 1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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